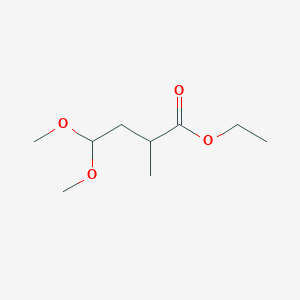
Ethyl 4,4-dimethoxy-2-methylbutanoate
Cat. No. B8439894
M. Wt: 190.24 g/mol
InChI Key: VWGYXQOIYRKIJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08653112B2
Procedure details


To a stirred solution of (E)-ethyl 4,4-dimethoxy-2-methylbut-2-enoate (1.32 g, 7.01 mmol) in EtOAc (30 mL) was added PtO2 (51 mg, 0.22 mmol). The slurry was hydrogenated over night. Filtration trough celite, concentration and purification using silica gel (CH2Cl2-Et2O 1:0 to 0:1) afforded ethyl 4,4-dimethoxy-2-methylbutanoate (0.88 g, 66%).



Yield
66%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]([O:12][CH3:13])/[CH:4]=[C:5](\[CH3:11])/[C:6]([O:8][CH2:9][CH3:10])=[O:7]>CCOC(C)=O.O=[Pt]=O>[CH3:1][O:2][CH:3]([O:12][CH3:13])[CH2:4][CH:5]([CH3:11])[C:6]([O:8][CH2:9][CH3:10])=[O:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.32 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(/C=C(/C(=O)OCC)\C)OC
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
|
Name
|
|
|
Quantity
|
51 mg
|
|
Type
|
catalyst
|
|
Smiles
|
O=[Pt]=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
The slurry was hydrogenated over night
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration trough celite, concentration and purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CC(C(=O)OCC)C)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.88 g | |
| YIELD: PERCENTYIELD | 66% | |
| YIELD: CALCULATEDPERCENTYIELD | 66% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
